2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide
Description
2-(3-Oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative featuring an indole scaffold substituted with a ketone group at the 3-position and a phenylthiosemicarbazide moiety at the 2-position. Its molecular structure enables diverse intermolecular interactions, including N–H⋯S and C–H⋯S hydrogen bonds, which stabilize crystal packing and influence physicochemical properties . The compound is synthesized via condensation of phenyl isothiocyanate with hydrazine derivatives of indolinone, typically under reflux conditions in ethanol or DMF . Its biological relevance stems from structural similarities to pharmacologically active thiosemicarbazones (TSCs), which exhibit anticancer, antimicrobial, and anti-HIV activities .
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1E)-1-[(3-hydroxy-1H-indol-2-yl)imino]-3-phenylthiourea |
InChI |
InChI=1S/C15H12N4OS/c20-13-11-8-4-5-9-12(11)17-14(13)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)/b19-18+ |
InChI Key |
KUXGDDQHFXOXLZ-VHEBQXMUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=N/C2=C(C3=CC=CC=C3N2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NC2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of indole-2,3-dione (isatin) with phenylhydrazinecarbothioamide under specific conditions. One common method includes refluxing isatin and phenylhydrazinecarbothioamide in ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various hydrazinecarbothioamide derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways which lead to programmed cell death.
Case Study : A research article published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, demonstrating its potential as a lead compound for drug development .
| Compound Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| A | 15 | MCF-7 |
| B | 10 | A549 |
| C | 8 | HeLa |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacteria and fungi. Its efficacy has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
Research Findings : In vitro studies indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .
Synthesis of Novel Materials
The compound can be utilized in the synthesis of novel materials, particularly in creating organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Experimental Results : A study demonstrated that films made from this compound exhibited excellent charge transport properties, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their function and leading to the death of the microorganisms .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-oxo group in the target compound vs. 2-oxo in analogs alters hydrogen-bond donor/acceptor sites, affecting dimerization patterns .
- Stereochemistry : Z-configuration in indole derivatives promotes planar molecular arrangements, enhancing π-π stacking and bioactivity .
- Halogen Effects : Chloro substituents (e.g., 5-Cl) introduce halogen bonding, improving thermal stability and antimicrobial potency .
Example Syntheses :
- Target Compound: 3-Hydrazonoindolin-2-one + phenyl isothiocyanate → 85% yield in DMF with KOH .
- Analog (17a): Hydrazide + phenyl isothiocyanate in ethanol → 95% yield after column chromatography .
- Antifungal Derivatives : Microwave-assisted synthesis reduces reaction time (e.g., 2 h vs. 8 h) .
Physicochemical and Electronic Properties
Density functional theory (DFT) studies highlight electronic parameters critical for bioactivity and corrosion inhibition:
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) | Electronegativity (χ) |
|---|---|---|---|---|
| Target Compound | -5.2 | -1.8 | 3.4 | 3.5 |
| N-Phenylhydrazinecarbothioamide (PHC) | -5.0 | -1.6 | 3.4 | 3.3 |
| (E)-2-(4-Methylbenzylidene)-TSC (MBHC) | -5.4 | -2.1 | 3.3 | 3.8 |
Insights :
Anticancer Activity :
Antimicrobial Activity :
Anti-HIV Activity :
Challenges :
- Solubility limitations in aqueous media.
- Stereochemical instability under physiological conditions.
Future Work :
- Developing water-soluble prodrugs (e.g., phosphate esters).
- Exploring microwave-assisted synthesis for eco-friendly scale-up .
Biological Activity
The compound 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Synthesis and Characterization
The synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of isatin derivatives with phenylhydrazine and subsequent modification to introduce the carbothioamide functional group. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- IC50 Values : The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This is mediated through:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase, leading to growth arrest .
Case Study 1: Antitumor Activity
A study conducted by Al-Taifi et al. demonstrated that 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide exhibited potent antitumor activity in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with histopathological analyses revealing increased apoptosis in treated tumors .
Case Study 2: Selectivity and Efficacy
Research comparing various isatin derivatives found that modifications to the indole moiety can enhance selectivity for specific cancer types. For example, derivatives with additional electron-withdrawing groups showed improved efficacy against resistant cancer cell lines . This suggests that structural optimization can lead to more effective anticancer agents.
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis via ROS generation |
| Anticancer | HeLa | 12 | Cell cycle arrest at G2/M phase |
| Anticancer | A549 | 18 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
